Methyl 4-ethynyl-3-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-ethynyl-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYQWVQJEQSUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynyl-3-(trifluoromethyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-(trifluoromethyl)benzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form methyl 4-bromo-3-(trifluoromethyl)benzoate.
Sonogashira Coupling: The bromo compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.
Desilylation: The trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The trifluoromethyl group is known to enhance the biological activity of compounds. Methyl 4-ethynyl-3-(trifluoromethyl)benzoate has been explored for its potential as an anticancer agent. Research indicates that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
Enzyme Inhibition : This compound has been studied for its ability to inhibit certain enzymes, such as phosphodiesterases. The inhibition of these enzymes can lead to increased levels of cyclic nucleotides, which play crucial roles in various signaling pathways within cells, potentially offering therapeutic benefits for conditions like heart disease and depression .
Synthetic Organic Chemistry
Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. It can be utilized in reactions such as Sonogashira coupling, where it reacts with various halides to form more complex molecules. This property makes it valuable for the development of new pharmaceuticals and agrochemicals .
Functionalization : The presence of both ethynyl and trifluoromethyl groups allows for further functionalization of the compound. This can lead to the creation of derivatives with enhanced properties or new functionalities, broadening its applicability in chemical research .
Material Science
Polymer Chemistry : this compound has potential applications in polymer chemistry due to its ability to participate in cross-linking reactions. This can be particularly useful in developing high-performance materials that require specific thermal and mechanical properties.
Fluorinated Materials : The trifluoromethyl group imparts unique characteristics such as increased hydrophobicity and thermal stability to polymers derived from this compound. Such materials are desirable in various applications including coatings, adhesives, and electronic components .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of trifluoromethyl-substituted benzoates, this compound was shown to inhibit the growth of several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of signaling pathways related to cell survival .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of phosphodiesterases by various methylated compounds highlighted this compound as a promising candidate due to its structural features that favor enzyme binding. The study provided quantitative data on enzyme activity reduction upon treatment with this compound, suggesting its potential use in therapeutic applications targeting cyclic nucleotide pathways .
Mechanism of Action
The mechanism of action of methyl 4-ethynyl-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group (-CF₃) at the 3-position stabilizes the aromatic ring via inductive effects, reducing electron density and directing electrophilic substitution to specific positions. Ethynyl vs. Amino/Methoxy: The ethynyl group in the target compound offers unique reactivity (e.g., participation in click chemistry via azide-alkyne cycloaddition), contrasting with the nucleophilic amino (-NH₂) or electron-donating methoxy (-OCH₃) groups in analogs . Ester Group: Methyl esters (vs. ethyl) generally exhibit lower molecular weights and higher volatility, impacting solubility and synthetic handling .
Physicochemical and Application Differences
- Reactivity: Ethynyl-bearing compounds are prone to oxidative coupling or cycloaddition, making them valuable in materials science or bioconjugation. In contrast, amino-substituted analogs (e.g., Methyl 4-amino-3-(trifluoromethyl)benzoate) are suited for amide bond formation in drug design .
- Lipophilicity :
- Thermal Stability :
- Trifluoromethyl groups generally improve thermal stability, but ethynyl substituents may introduce sensitivity to heat or light, necessitating careful storage .
Biological Activity
Methyl 4-ethynyl-3-(trifluoromethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Despite limited direct studies on this specific compound, its structural characteristics suggest significant pharmacological properties that warrant further exploration.
Structural Characteristics
The compound features a trifluoromethyl group and an ethynyl group, both of which are known to enhance biological activity through various mechanisms:
- Trifluoromethyl Group : This moiety is recognized for increasing lipophilicity and metabolic stability, which can improve the efficacy of drug candidates by enhancing their ability to penetrate biological membranes and resist metabolic degradation.
- Ethynyl Group : Compounds containing ethynyl groups often exhibit unique reactivity patterns, allowing them to interact with various biological targets such as enzymes and receptors.
The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structural features have been observed to:
- Interact with specific molecular targets, potentially influencing signaling pathways related to cell proliferation and apoptosis.
- Act as inhibitors or modulators in therapeutic contexts, highlighting the need for detailed interaction studies .
Biological Activity Overview
While empirical data specifically on this compound is scarce, related compounds have shown promising biological activities:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Methyl 3-(trifluoromethyl)benzoate | Antimicrobial | Inhibits bacterial growth through cell membrane disruption |
| Ethynylbenzene derivatives | Anticancer | Induces apoptosis in cancer cells via caspase activation |
| Trifluoromethyl-containing drugs | Antidepressant | Inhibits serotonin uptake, enhancing mood-regulating neurotransmitter levels |
Case Studies
- Antimicrobial Activity : A study on similar trifluoromethyl compounds demonstrated significant antimicrobial effects against various pathogens. The mechanism involved disruption of microbial cell membranes and inhibition of essential enzymatic processes .
- Anticancer Properties : Research has indicated that ethynyl derivatives can induce apoptosis in cancer cells by activating caspases. This suggests that this compound may also possess anticancer properties worth investigating .
- Pharmacokinetic Properties : The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetics in drug candidates, including enhanced absorption and bioavailability. This could be crucial for developing effective therapeutic agents from this compound .
Future Research Directions
Given the promising implications of this compound's structure, future research should focus on:
- In Vitro and In Vivo Studies : Conducting comprehensive studies to evaluate its biological activity against various cancer cell lines and microbial strains.
- Mechanistic Studies : Elucidating the specific molecular interactions and pathways influenced by this compound to better understand its therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity, which could lead to the design of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
